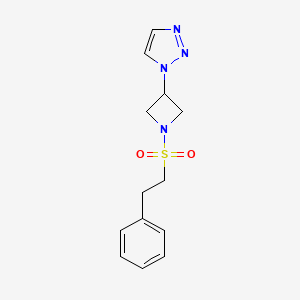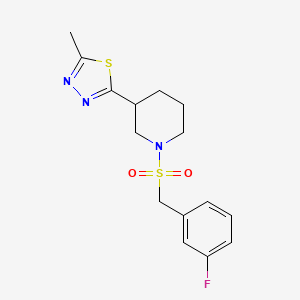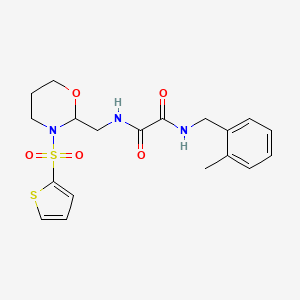
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzyl group would likely be planar due to the structure of the benzene ring, while the thiadiazole ring might have a slightly twisted structure due to the presence of the sulfur and nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the nitro group could make it more reactive .Applications De Recherche Scientifique
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy : The use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a 1,3,4-thiadiazole moiety, has been studied for its potential in photodynamic therapy. This therapy is particularly useful in treating cancer due to the compound's good fluorescence properties and high singlet oxygen quantum yield, which are vital for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiparasitic Activities
- Antimicrobial Activity : Various 1,3,4-thiadiazole derivatives have been explored for their antimicrobial properties. For example, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant antibacterial and antifungal activities (Lamani, Shetty, Kamble, & Khazi, 2009).
- Anti-Leishmanial Activity : Compounds like N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines have shown efficacy in vitro against the promastigote form of Leishmania major, a parasitic disease (Tahghighi et al., 2012).
Antituberculosis Agents
- Antituberculosis Agents : The synthesis and evaluation of 1,3,4-thiadiazole derivatives have been investigated for their potential as antituberculosis agents. This includes the study of compounds like 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoles, showing varying degrees of activity against Mycobacterium tuberculosis (Foroumadi et al., 2004).
Anticonvulsant Potential
- Anticonvulsant Research : Studies have been conducted on derivatives of 1,3,4-thiadiazole for their potential as anticonvulsants. These compounds have demonstrated promising activity in models of seizure compared to classic drugs (Sych et al., 2018).
Structural and Chemical Analysis
- Structural Analysis : Research has been conducted on the crystal structure and quantum chemical analysis of molecules like 5‑bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, which shares structural similarities. Such studies help in understanding the nature and strength of various intermolecular interactions, which are crucial for designing drugs with specific properties (Sowmya et al., 2020).
Orientations Futures
The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used in materials science, future research might focus on exploring its physical properties and potential applications .
Propriétés
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-10-13(3-2-4-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-5-7-12(18)8-6-11/h2-8H,9H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTCDIROOZOPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[(dimethylsulfamoyl)amino]acetate](/img/structure/B2677931.png)


![4-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2677934.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677939.png)



![4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2677947.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2677948.png)

![Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate](/img/structure/B2677951.png)
![4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2677953.png)
